molecular formula C16H21NO3 B8438359 Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Cat. No. B8438359
M. Wt: 275.34 g/mol
InChI Key: ZQTOYJPPLNNRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (10.4 g, 61.1 mmol) in dioxane (150 mL) was added DIEA (11.8 g, 91.5 mmol), diphenyl phosphoryl azide (25 g, 91.5 mmol) and benzyl alcohol (131 g, 1.22 mol). The mixture was stirred at 80° C. overnight. Then the reaction was concentrated under reduce pressure to remove dioxane and benzyl alcohol (100° C., 2 mm Hg). The residue was purified by silica gel column chromatography (5% methanol in DCM) to give the title product (15.4 g, 54 mmol, yield 91%). 1H NMR (400 MHz, CDCl3) δ ppm 7.35-7.30 (m, 5H), 5.03 (s. 2H), 4.55 (br s, 1H), 2.01-1.95 (m, 6H), 1.77-1.72 (m, 6H; MS (ESI) m/z 276.3 [M+H]+.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:9][CH2:8][C:5](C(O)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.CC[N:15]([CH:19](C)C)C(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH2:39]([OH:46])[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>O1CCOCC1>[OH:1][C:2]12[CH2:3][CH2:4][C:5]([NH:15][C:19](=[O:29])[O:46][CH2:39][C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)([CH2:6][CH2:7]1)[CH2:8][CH2:9]2

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
OC12CCC(CC1)(CC2)C(=O)O
Name
Quantity
11.8 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
131 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove dioxane and benzyl alcohol (100° C., 2 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5% methanol in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC12CCC(CC1)(CC2)NC(OCC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54 mmol
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.